2-(cyclopropylmethoxy)-N-(furan-2-ylmethyl)isonicotinamide
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Overview
Description
2-(cyclopropylmethoxy)-N-(furan-2-ylmethyl)isonicotinamide is a synthetic organic compound that belongs to the class of isonicotinamides This compound features a cyclopropylmethoxy group and a furan-2-ylmethyl group attached to an isonicotinamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(cyclopropylmethoxy)-N-(furan-2-ylmethyl)isonicotinamide typically involves multiple steps:
Formation of Cyclopropylmethoxy Intermediate: The cyclopropylmethoxy group can be introduced through the reaction of cyclopropylmethanol with an appropriate halogenating agent, such as thionyl chloride, to form cyclopropylmethoxy chloride.
Coupling with Isonicotinamide: The cyclopropylmethoxy chloride is then reacted with isonicotinamide in the presence of a base, such as triethylamine, to form the desired intermediate.
Introduction of Furan-2-ylmethyl Group: The final step involves the reaction of the intermediate with furan-2-ylmethylamine under suitable conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(cyclopropylmethoxy)-N-(furan-2-ylmethyl)isonicotinamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Oxidation of the furan ring can yield furan-2,5-dicarboxylic acid.
Reduction: Reduction of the nitro group can yield the corresponding amine.
Substitution: Substitution of the methoxy group can yield various derivatives depending on the substituent introduced.
Scientific Research Applications
2-(cyclopropylmethoxy)-N-(furan-2-ylmethyl)isonicotinamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(cyclopropylmethoxy)-N-(furan-2-ylmethyl)isonicotinamide involves its interaction with specific molecular targets. The furan ring and isonicotinamide backbone allow it to bind to enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(furan-2-ylmethyl)-N-(pyridin-4-ylmethyl)isonicotinamide
- 2-(cyclopropylmethoxy)-N-(pyridin-4-ylmethyl)isonicotinamide
- 2-(cyclopropylmethoxy)-N-(furan-2-ylmethyl)benzamide
Uniqueness
2-(cyclopropylmethoxy)-N-(furan-2-ylmethyl)isonicotinamide is unique due to the presence of both the cyclopropylmethoxy and furan-2-ylmethyl groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that may not be achievable with other similar compounds.
Properties
IUPAC Name |
2-(cyclopropylmethoxy)-N-(furan-2-ylmethyl)pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c18-15(17-9-13-2-1-7-19-13)12-5-6-16-14(8-12)20-10-11-3-4-11/h1-2,5-8,11H,3-4,9-10H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIYPOXDNMZKGGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=NC=CC(=C2)C(=O)NCC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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